molecular formula C21H15N5O5 B11612812 N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide

N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide

Cat. No.: B11612812
M. Wt: 417.4 g/mol
InChI Key: LFLGVEOVGXEPLR-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Condensation Reaction: The key step involves the condensation of the furan derivative with a phthalazinone derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan and phthalazinone moieties can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl)methylidene]-acetohydrazides: These compounds share a similar furan and hydrazide structure but differ in the substituents on the phenyl ring.

    3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: This compound has a similar nitrophenyl and furan structure but includes an imidazolidine ring instead of a phthalazinone moiety.

Uniqueness

N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-YL)acetohydrazide is unique due to its combination of a nitrophenyl group, a furan ring, and a phthalazinone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15N5O5

Molecular Weight

417.4 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C21H15N5O5/c27-20(11-18-16-3-1-2-4-17(16)21(28)25-23-18)24-22-12-15-9-10-19(31-15)13-5-7-14(8-6-13)26(29)30/h1-10,12H,11H2,(H,24,27)(H,25,28)/b22-12+

InChI Key

LFLGVEOVGXEPLR-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.